1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS No.: 1555055-21-4

Cat. No.: VC3106632

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1555055-21-4 |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 1-(2-ethylbutyl)-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H17NO3/c1-3-9(4-2)7-13-8-10(12(15)16)5-6-11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16) |

| Standard InChI Key | BPIRKKXJIXLDTM-UHFFFAOYSA-N |

| SMILES | CCC(CC)CN1C=C(C=CC1=O)C(=O)O |

| Canonical SMILES | CCC(CC)CN1C=C(C=CC1=O)C(=O)O |

Introduction

Chemical Structure and Classification

Structural Features

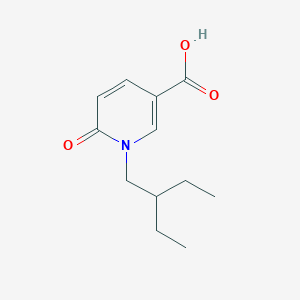

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is characterized by a pyridine ring with three key structural elements: a carbonyl group at position 6, a carboxylic acid function at position 3, and a 2-ethylbutyl substituent attached to the nitrogen atom at position 1. This molecular arrangement classifies it as a 1,6-dihydropyridine derivative. The molecule has a molecular formula of C12H17NO3 and a calculated molecular weight of 223.27 g/mol .

The 2-ethylbutyl group is a branched alkyl chain that distinguishes this compound from other members of the same family. This substituent likely confers unique physicochemical properties to the molecule, particularly affecting its lipophilicity, steric profile, and potential biological interactions.

Related Compounds and Structural Comparison

Several structurally related compounds have been well-characterized in the literature, providing valuable reference points for understanding the properties of 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Table 1 presents a comparison of these analogs:

Table 1: Structural Comparison of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives

| Compound | N-substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 2-Ethylbutyl | C12H17NO3 | 223.27 |

| 1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 2-Methylpropyl | C10H13NO3 | 195.21 |

| 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Ethyl | C8H9NO3 | 167.16 |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Methyl | C7H7NO3 | 153.14 |

| 1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 2-Methoxyethyl | C9H11NO4 | 197.19 |

The most structurally similar compound is 1-(2-methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which contains a 2-methylpropyl (isobutyl) group at the N-1 position . The key difference is the additional ethyl chain in the 2-ethylbutyl substituent, which increases the molecular weight and likely enhances the lipophilicity of the target compound.

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on the well-documented properties of structurally related compounds, the following physicochemical properties can be predicted for 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid:

Table 2: Predicted Physicochemical Properties

The 2-ethylbutyl substituent would increase the lipophilicity of the compound compared to its methyl, ethyl, and 2-methylpropyl analogs, potentially affecting its solubility profile and membrane permeability. The carboxylic acid group would confer acidic properties and potential for hydrogen bonding interactions.

Chemical Reactivity

The compound contains two key functional groups that dictate its chemical reactivity:

-

Carboxylic Acid Group: This functional group can participate in typical carboxylic acid reactions, including:

-

Pyridone Ring: The lactam-like structure contributes to the compound's chemical behavior:

-

The carbonyl group at position 6 can participate in nucleophilic addition reactions

-

The aromatic character of the ring influences electrophilic substitution reactions

-

The conjugated system can participate in various transformations

-

The 2-ethylbutyl group primarily influences steric and lipophilic properties rather than reactivity, though it may affect reaction rates through steric hindrance.

Synthesis Methods

N-Alkylation of 6-Hydroxynicotinic Acid

This approach involves direct N-alkylation of 6-hydroxynicotinic acid with 2-ethylbutyl halide:

-

Treatment of 6-hydroxynicotinic acid with a base (e.g., sodium hydride in methanol)

-

Addition of 2-ethylbutyl bromide or iodide

-

Reaction at elevated temperature to facilitate N-alkylation

-

Isolation and purification of the product

This method is analogous to the synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid described in the literature, where 6-hydroxynicotinic acid is treated with sodium hydride and iodomethane .

Cyclization of Functionalized Precursors

An alternative approach involves the cyclization of suitably functionalized precursors:

-

Preparation of an appropriate enaminone intermediate

-

Reaction with a dielectrophile (e.g., dimethyl oxalate)

-

Cyclization to form the pyridone ring

-

Introduction of the 2-ethylbutyl group at the nitrogen position

This methodology is similar to the synthesis described for more complex pyridone derivatives, such as those reported in the literature for 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid .

Synthetic Challenges and Considerations

Several factors need to be considered for the effective synthesis of 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid:

-

Regioselectivity: Ensuring selective N-alkylation rather than O-alkylation requires careful control of reaction conditions.

-

Steric Hindrance: The bulky 2-ethylbutyl group may reduce the efficiency of N-alkylation compared to smaller alkyl groups.

-

Purification: Effective separation techniques such as recrystallization or column chromatography would be necessary to obtain the pure compound.

-

Scale-up Considerations: Factors such as heat transfer, mixing efficiency, and safety aspects need to be addressed for larger-scale synthesis.

Analytical Characterization

Spectroscopic Identification

The following spectroscopic methods would be valuable for the characterization of 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum would include:

-

Aromatic protons of the pyridone ring (δ 6.3-8.5 ppm)

-

Methylene protons adjacent to the nitrogen (δ 3.5-4.0 ppm)

-

Methine proton of the 2-ethylbutyl group (δ 1.5-2.0 ppm)

-

Methylene and methyl protons of the ethyl chains (δ 0.8-1.5 ppm)

-

Carboxylic acid proton (δ 10-13 ppm, exchangeable)

In the ¹³C NMR spectrum, characteristic signals would include carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 10-50 ppm).

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z 223 [M]⁺

-

Fragment ions corresponding to loss of the carboxyl group (m/z 178)

-

Fragments resulting from cleavage of the 2-ethylbutyl group

Infrared (IR) Spectroscopy

Characteristic absorption bands would include:

-

O-H stretching of the carboxylic acid (3300-2500 cm⁻¹, broad)

-

C=O stretching of the carboxylic acid (1700-1725 cm⁻¹)

-

C=O stretching of the pyridone carbonyl (1650-1680 cm⁻¹)

-

C=C stretching of the aromatic ring (1400-1600 cm⁻¹)

Chromatographic Methods

For purification and analysis, the following methods would be applicable:

-

High-Performance Liquid Chromatography (HPLC): Using reverse-phase columns (e.g., C18) with mobile phases such as methanol/water or acetonitrile/water mixtures, potentially with acid modifiers to manage the carboxylic acid functionality.

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and purity assessment, using silica gel plates with appropriate solvent systems.

Future Research Directions

Synthetic Optimization

Future research could focus on developing and optimizing synthetic routes for 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, with emphasis on:

-

Improving regioselectivity of N-alkylation reactions

-

Enhancing reaction yields and reducing formation of side products

-

Developing more environmentally friendly synthetic methods

-

Exploring alternative precursors and approaches

Biological Evaluation

Comprehensive biological screening would be valuable to determine:

-

Anti-inflammatory activity through in vitro and potentially in vivo models

-

Antimicrobial properties against relevant pathogens

-

Cytotoxicity profiles against various cell lines

-

Structure-activity relationships compared to other N-alkylated analogs

Physical and Chemical Characterization

Detailed experimental determination of physicochemical properties would provide valuable data for:

-

Understanding structure-property relationships within this class of compounds

-

Informing formulation strategies for potential pharmaceutical applications

-

Guiding synthetic modifications to optimize desired properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume